![molecular formula C24H26O12 B12338312 [(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B12338312.png)
[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside is a fluorogenic substrate used primarily in biochemical assays. This compound is particularly valuable for detecting and quantifying enzyme activities, especially those involving alpha-glucosidase . Upon enzymatic reaction, it releases 4-methylumbelliferone, which emits fluorescence at a peak of 440 nm .
Preparation Methods
The synthesis of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside involves the esterification of 4-methylumbelliferyl with 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside in the presence of an acid catalyst . The reaction typically occurs in a suitable solvent under controlled conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and cost-effectiveness.
Chemical Reactions Analysis
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside undergoes several types of chemical reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can potentially undergo such reactions under appropriate conditions.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include water, enzymes like alpha-glucosidase, and various nucleophiles for substitution reactions. The major product formed from the hydrolysis reaction is 4-methylumbelliferone .
Scientific Research Applications
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside involves its enzymatic hydrolysis by alpha-glucosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light . This fluorescence can be quantitatively measured, providing insights into enzyme activity and kinetics. The molecular target is the alpha-glucosidase enzyme, and the pathway involves the hydrolysis of the glycosidic bond .
Comparison with Similar Compounds
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside can be compared with other similar fluorogenic substrates:
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside: Similar in structure but used for beta-glucosidase activity detection.
4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside: Used for detecting alpha-mannosidase activity.
4-Methylumbelliferyl-beta-D-glucuronide: Commonly used for detecting beta-glucuronidase activity.
The uniqueness of 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside lies in its specificity for alpha-glucosidase and its application in diagnosing diseases like Pompe’s disease .
Properties
Molecular Formula |
C24H26O12 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19?,21-,22+,23+,24+/m1/s1 |
InChI Key |
GBHHLVBZMNCURY-UGZJWDABSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@H]([C@H]([C@@H](C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



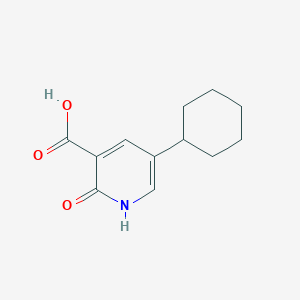
![9-(Benzyloxy)-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B12338237.png)
![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-2-oxo-1-[[(triphenylmethyl)thio]methyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B12338245.png)
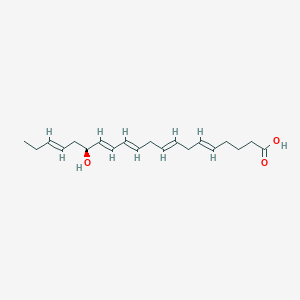
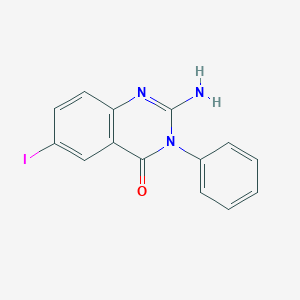
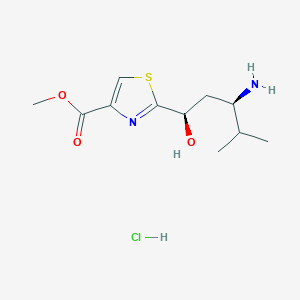
![Ethyl 3-iodopyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12338261.png)
![2-(4'-(3-Methyl-4-(phenylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12338266.png)

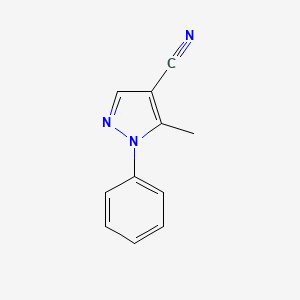
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B12338281.png)

![4-[trans-4-(Trans-4-pentylclohexyl) cyclohexyl]benzonetrile](/img/structure/B12338292.png)
